molecular formula C18H17N3OS B2961672 4-phenyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 391217-97-3

4-phenyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2961672
CAS RN: 391217-97-3
M. Wt: 323.41
InChI Key: ZLEARFFPGXIEJE-UHFFFAOYSA-N
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Description

Compounds with a thiadiazole ring, like the one in your molecule, are known to exhibit a wide range of biological activities . The phenyl and isopropyl groups attached to the thiadiazole ring could potentially influence these activities.


Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

Again, while specific reactions involving your compound aren’t available, compounds with a thiadiazole ring are known to undergo a variety of chemical reactions. These can include reactions with electrophiles due to the electron-rich nature of the thiadiazole ring .


Physical And Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, and reactivity would likely be determined experimentally. Compounds with a thiadiazole ring are generally expected to have good stability and electron-rich properties .

Mechanism of Action

The mechanism of action would depend on the biological activity of the compound. For example, some thiadiazole derivatives are known to inhibit certain enzymes, which can lead to their biological effects .

properties

IUPAC Name

4-phenyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c1-12(2)17-20-21-18(23-17)19-16(22)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-12H,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLEARFFPGXIEJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-phenyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide

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